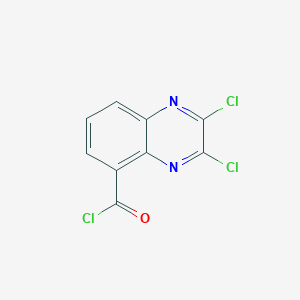
2,3-Dichloroquinoxaline-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloroquinoxaline-5-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O2. It belongs to the class of quinoxaline derivatives, which are known for their aromatic and heterocyclic properties. Quinoxaline derivatives have been extensively studied due to their significant biological activities, including anticancer, antibacterial, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroquinoxaline-5-carbonyl chloride typically involves the reaction of quinoxaline-2,3-dione with phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions at 100°C for several hours. After the reaction is complete, the mixture is distilled under vacuum and quenched with ice-cold water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloroquinoxaline-5-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can further modify the quinoxaline ring, often using oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea can yield quinoxaline-2,3(1H,4H)-dithione .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloroquinoxaline-5-carbonyl chloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-Dichloroquinoxaline-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloroquinoxaline-6-carbonyl chloride
- 2,3-Dichloroquinoxaline-6-carboxylic acid
- 2,3-Dichloroquinoxaline
Uniqueness
2,3-Dichloroquinoxaline-5-carbonyl chloride is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
1919-39-7 |
|---|---|
Molekularformel |
C9H3Cl3N2O |
Molekulargewicht |
261.5 g/mol |
IUPAC-Name |
2,3-dichloroquinoxaline-5-carbonyl chloride |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-4(9(12)15)2-1-3-5(6)13-7/h1-3H |
InChI-Schlüssel |
ODMHNISSKQSEFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



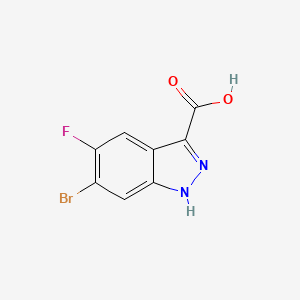
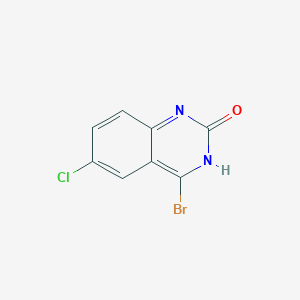

![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
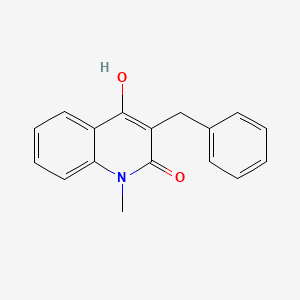


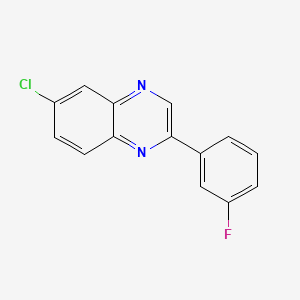

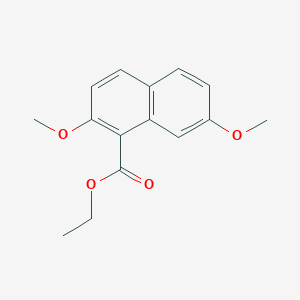
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)


